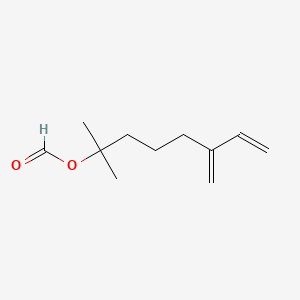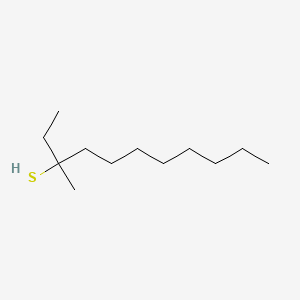
3-Methylundecane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylundecane-3-thiol is an organic compound with the molecular formula C₁₂H₂₆S. It is a thiol, characterized by the presence of a sulfur-hydrogen (SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylundecane with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the thiol group .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylundecane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The thiol group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Methylundecane-3-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its distinct odor.
Mechanism of Action
The mechanism of action of 3-Methylundecane-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
3-Methylundecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Undecanethiol: Similar structure but differs in the position of the thiol group.
2-Ethyl-decane: Another related compound with different structural features.
Uniqueness: 3-Methylundecane-3-thiol is unique due to the presence of the thiol group at the third carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
80867-35-2 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
3-methylundecane-3-thiol |
InChI |
InChI=1S/C12H26S/c1-4-6-7-8-9-10-11-12(3,13)5-2/h13H,4-11H2,1-3H3 |
InChI Key |
HOYBEZVNIJFLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(CC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


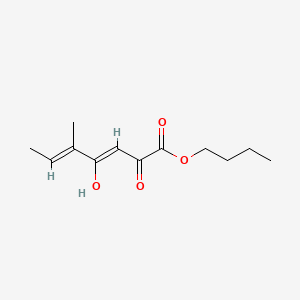
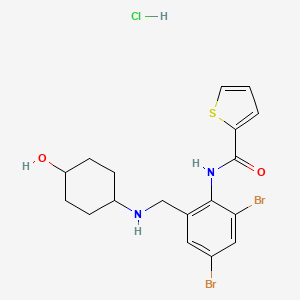

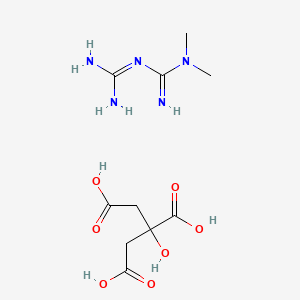
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
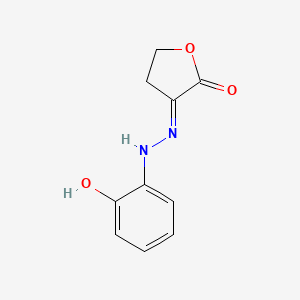
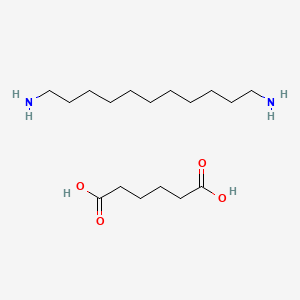
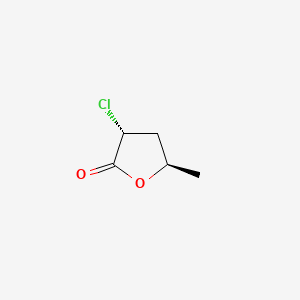
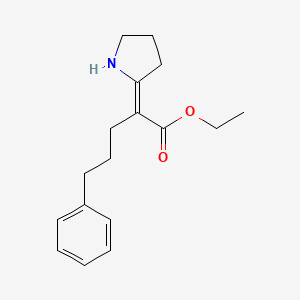

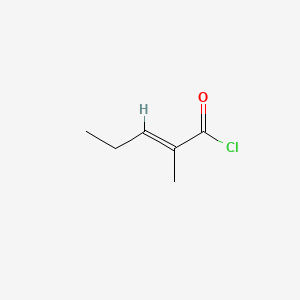

![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
